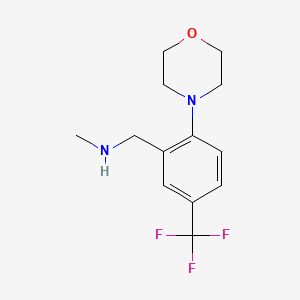

N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Vue d'ensemble

Description

N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine: is a chemical compound with the molecular formula C₁₃H₁₇F₃N₂O and a molecular weight of 274.28 g/mol It is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a benzylamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine typically involves the following steps:

Formation of the Benzylamine Core: The initial step involves the preparation of the benzylamine core by reacting a suitable benzyl halide with an amine under basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Morpholine Ring Formation: The morpholine ring is formed by reacting the intermediate product with morpholine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using suitable solvents and catalysts to facilitate the reactions.

Analyse Des Réactions Chimiques

Reactions with N-haloimides

In the presence of PPh3, N-chloroimides generate phosphonium salts that activate carboxylic acids for amide bond formation . Experiments indicate that imido-phosphonium salt is more reactive than chloro-phosphonium salts in the presence of a carboxylate .

Benzylamine Derivatives as Inhibitors

Benzylamine scaffolds can be modified to improve potency, cytotoxicity, and drug-like properties . For example, researchers synthesized and evaluated benzylamine inhibitors of Naegleria fowleri amoeba, leading to compounds with significant gains in potency, solubility, and microsomal stability, without cytotoxicity in human neuroblastoma cells .

Nucleophilic Aromatic Substitution Reactions

Benzylamine can be used in nucleophilic aromatic substitution reactions . For example, it reacts with 2-fluoro-1-nitrobenzene in HPMC/water to form N-benzyl-2-nitroaniline .

Reductive Amination of Carboxylic Acids

Benzylamine can be used in the catalytic reductive amination of carboxylic acids .

Ugi-Zhu Reactions

4-(trifluoromethyl)benzylamine can be used in Ugi-Zhu reactions with ferrocenedicarboxaldehyde and 2-isocyano-1-morpholino-3-phenylpropan-1-one using scandium(III) triflate as a Lewis-acid catalyst to synthesize ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl) .

Oxidative Mizoroki-Heck Reaction

Unprotected cinnamylamines can undergo oxidative Mizoroki-Heck reactions .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies indicate that compounds similar to N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine exhibit significant antimicrobial properties. For instance, derivatives of benzylamines have shown efficacy against Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAM). A study reported that certain benzylamine analogs demonstrated effective inhibition of N. fowleri trophozoites with an EC as low as 0.92 μM and favorable cytotoxicity profiles in human neuroblastoma cells .

Inhibition of Enzymatic Activity

The compound has been explored as an inhibitor for various enzymes, particularly those involved in lipid metabolism. For example, modifications to the morpholine substituent have been linked to increased inhibitory potency against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive lipids. The optimized compound exhibited nanomolar potency, indicating its potential as a pharmacological tool for studying lipid-related pathways in health and disease .

Blood-Brain Barrier Penetration

The structural characteristics of this compound suggest excellent permeability across the blood-brain barrier (BBB). In vitro assays have shown that compounds with similar structures can effectively penetrate the BBB, which is critical for developing treatments for CNS disorders .

Therapeutic Potential

The ability to modulate lipid signaling pathways through NAPE-PLD inhibition positions this compound as a potential therapeutic agent in treating conditions related to dysregulated lipid metabolism, such as neurodegenerative diseases and mood disorders. The compound's effects on anandamide levels in neuronal cells further support its role in modulating endocannabinoid signaling .

Case Study 1: Anti-Amoebic Activity

A comprehensive evaluation of benzylamine derivatives highlighted this compound's potential against N. fowleri. The study involved synthesizing multiple analogs and assessing their cytotoxicity and antiamoebic activity. Results indicated that certain modifications significantly enhanced both potency and safety profiles, making them suitable candidates for further development .

Case Study 2: Lipid Metabolism Inhibition

Research focused on optimizing the structure of compounds targeting NAPE-PLD revealed that specific alterations to the morpholine ring led to substantial increases in inhibitory activity. This study utilized high-throughput screening methods to identify lead compounds that could serve as valuable tools in elucidating the role of lipid mediators in various biological processes .

Mécanisme D'action

The mechanism of action of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with specific binding sites, modulating the activity of the target molecules and influencing biochemical pathways.

Comparaison Avec Des Composés Similaires

- N-methyl-2-morpholino-4-(trifluoromethyl)benzylamine

- N-methyl-2-morpholino-6-(trifluoromethyl)benzylamine

- N-methyl-2-morpholino-5-(difluoromethyl)benzylamine

Uniqueness: N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine stands out due to the specific positioning of the trifluoromethyl group at the 5-position on the benzylamine core. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Activité Biologique

N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine (CAS No. 886851-52-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The trifluoromethyl group is known to enhance the pharmacokinetic properties of compounds, potentially increasing their bioavailability and efficacy .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through methods involving nucleophilic substitution reactions, where morpholine derivatives are reacted with trifluoromethylated benzyl halides.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated that the compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentration (MIC) values for these organisms indicate moderate effectiveness, suggesting potential use as an antimicrobial agent in clinical settings .

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 64 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it possesses cytotoxic effects against several cancer cell lines, including pancreatic cancer cell lines such as BxPC-3 and Panc-1. The IC50 values ranged from 0.051 µM to 0.066 µM, indicating strong antiproliferative activity .

| Cell Line | IC50 (µM) |

|---|---|

| BxPC-3 | 0.051 |

| Panc-1 | 0.066 |

| WI38 (normal fibroblast) | 0.36 |

The proposed mechanism of action for this compound involves DNA intercalation and inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This interference can lead to apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Study 1: Anticancer Efficacy

A study conducted on various pancreatic cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The results indicated that extending exposure time increased cytotoxicity, suggesting a time-dependent effect on cell viability .

Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of the compound against fungal pathogens. The study revealed that while the compound was ineffective against Gram-negative bacteria like Escherichia coli , it showed significant antifungal activity against Candida albicans , comparable to established antifungal agents .

Propriétés

IUPAC Name |

N-methyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O/c1-17-9-10-8-11(13(14,15)16)2-3-12(10)18-4-6-19-7-5-18/h2-3,8,17H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZNBBVDDCKGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594640 | |

| Record name | N-Methyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-52-1 | |

| Record name | N-Methyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.